2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline

Structural biology Medicinal chemistry Metabolic stability

Researchers building kinase/cysteine protease SAR panels require precise comparator compounds to deconvolute substituent effects on target selectivity. CAS 2197642-92-3, featuring a methylene spacer absent in direct-linked analogs, enables systematic head-to-head comparison with its 4-methylquinoline analog (CAS 2034442-82-3) and 2H-triazole regioisomer (CAS 2192744-85-5) in the same assay panel. • Methylene spacer may confer superior metabolic stability vs. direct-linked analogs • Conformationally constrained azetidine ring pre-organizes binding geometry • Favorable computed drug-like properties (MW 293.32, XLogP3 1.4, TPSA 63.9 Ų, 0 HBD) In stock for immediate dispatch.

Molecular Formula C16H15N5O
Molecular Weight 293.33
CAS No. 2197642-92-3
Cat. No. B2373939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline
CAS2197642-92-3
Molecular FormulaC16H15N5O
Molecular Weight293.33
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NC3=CC=CC=C3C=C2)CN4C=CN=N4
InChIInChI=1S/C16H15N5O/c22-16(15-6-5-13-3-1-2-4-14(13)18-15)20-9-12(10-20)11-21-8-7-17-19-21/h1-8,12H,9-11H2
InChIKeyMRMSODZTWHRPEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2197642-92-3: Overview


2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline (CAS 2197642-92-3) is a heterocyclic hybrid compound featuring a quinoline core linked via a carbonyl bridge to an azetidine ring, which in turn carries a 1H-1,2,3-triazole unit through a methylene spacer. The molecule belongs to the broader class of quinoline-triazole hybrids, which have demonstrated anticancer, antimalarial, and antimicrobial activities [1], and the azetidine scaffold, which is associated with enhanced metabolic stability and conformational rigidity [2]. It is classified as a research chemical building block for medicinal chemistry and biochemical probe development.

1
Quinoline-triazole-azetidine hybrid building block – core scaffold for medicinal chemistry and biochemical probe design.
2
Azetidine ring may support conformational rigidity and metabolic stability screening.
3
Scaffold class reported in anticancer and antimalarial screening contexts; direct biological data for this compound not yet available.

Why 2197642-92-3 Cannot Be Substituted


While numerous quinoline-triazole and azetidine-quinoline hybrids exist, minor structural variations profoundly alter biological activity profiles. The presence of a methylene spacer between the 1,2,3-triazole and the azetidine ring distinguishes this compound from direct-linked analogs (e.g., CAS 2034442-82-3), potentially affecting hydrogen-bonding geometry, conformational flexibility, and metabolic stability [1]. The absence of a methyl substituent on the quinoline core (present in many comparators) may further influence CYP450-mediated metabolism and target selectivity [1]. Even within closely related 1,2,3-triazole bioisosteres of amides, metabolic stability outcomes are highly context-dependent—some triazole replacements improve stability, while others paradoxically reduce it [2]. Consequently, direct functional interchange of this compound with any structural analog, without comparative assay data, carries substantial risk of divergent biological performance.

Methylene spacer Direct-linked triazole-azetidine analogs may exhibit different conformational flexibility and hydrogen-bond geometry, potentially altering metabolic stability profiles.
Quinoline methyl Absence of a 4-methyl group on the quinoline core may shift CYP450-mediated metabolism relative to methyl-substituted analogs; metabolic soft spots differ.
Triazole context 1,2,3-triazole amide bioisostere stability is highly context-dependent; some replacements improve microsomal stability while others reduce it, limiting direct interchangeability assumptions.

2197642-92-3: Evidence vs. Close Analogs


Methylene Spacer and Metabolic Stability

The target compound incorporates a methylene (-CH₂-) spacer between the 1H-1,2,3-triazole ring and the azetidine nitrogen, whereas the closest analog CAS 2034442-82-3 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylquinolin-6-yl)methanone) has the triazole directly attached to the azetidine ring [1]. In the 1,2,3-triazole amide bioisostere literature, linker length and geometry are critical determinants of metabolic stability: Doiron et al. demonstrated that triazole substitution can either increase or decrease microsomal stability compared to the parent amide, depending on the local structural context [2]. The additional rotational degree conferred by the methylene spacer in 2197642-92-3 may permit distinct binding conformations not accessible to the direct-linked analog. Quantitative comparative metabolic stability data for the target compound are not yet available.

Methylene spacer & stability
Class-level inference
Rotatable bonds: 3 vs 2 (analog CAS 2034442-82-3)
No experimental metabolic stability data available.
Predicted difference context; spacer may allow distinct binding conformations.
Review required before attributing stability advantages.
Structural biology Medicinal chemistry Metabolic stability

Quinoline Methyl Group Absence and CYP450 Metabolism

2197642-92-3 bears an unsubstituted quinoline core, whereas the close analog CAS 2034442-82-3 carries a 4-methyl group on the quinoline ring [1]. Methyl substitution on aromatic rings is a well-established metabolic soft spot for CYP450-mediated oxidation; the absence of the 4-methyl group in the target compound removes a potential site for oxidative metabolism [2]. In quinoline-based drug candidates, 4-methyl groups have been shown to undergo CYP3A4- and CYP1A2-mediated hydroxylation, which can generate reactive intermediates and reduce metabolic stability. The target compound is predicted (XLogP3 = 1.4) to be slightly less lipophilic than the methyl-substituted analog (estimated XLogP3 ≈ 1.5–1.6), which may additionally favor aqueous solubility [3].

Quinoline methyl & CYP450
Class-level inference
XLogP3: 1.4 (target) vs ~1.5 (4-methyl analog)
4-methyl group is a known metabolic soft spot for CYP450 oxidation.
Absence may lower oxidative metabolism risk; experimental validation needed.
CYP450 stability data not available for either compound.
Drug metabolism CYP450 Quinoline

Triazole Regioisomerism and Hydrogen-Bond Geometry

2197642-92-3 features a 1H-1,2,3-triazole linked at the N-1 position, whereas a structurally related analog CAS 2192744-85-5 (1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline) incorporates a 2H-1,2,3-triazole regioisomer [1]. The different substitution patterns result in distinct hydrogen-bond acceptor geometries: the N-2 and N-3 atoms of the 1H-triazole present a different spatial orientation to protein targets compared to the N-1 and N-3 atoms of the 2H-triazole. This regioisomerism can lead to differential binding affinities; in kinase inhibitor contexts, triazole regioisomers have been shown to differ in potency by over 10-fold [2]. Quantitative binding data for 2197642-92-3 against specific targets are not yet available.

Triazole regioisomerism
Class-level inference
1H-triazole (N-1 linked) vs 2H-triazole regioisomer (CAS 2192744-85-5)
Regioisomerism can alter binding affinity by >10-fold in kinase contexts.
Critical for target recognition; correct regioisomer ensures SAR integrity.
No direct binding data for this compound pair.
Regioisomerism Hydrogen bonding Target recognition

Carbonyl Position: Electronic Effects and Target Interactions

In 2197642-92-3, the carbonyl bridge is attached at the quinoline 2-position, whereas in the analog CAS 2034442-82-3, the carbonyl is at the quinoline 6-position [1]. This positional isomerism alters the electronic environment of the quinoline nitrogen: the 2-carbonyl group is in direct conjugation with the quinoline N, withdrawing electron density and lowering the pKa of the quinoline nitrogen. This can affect DNA intercalation propensity and metal-chelation behavior, both of which are key contributors to the anticancer and antimalarial mechanisms of quinoline-containing hybrids. Quinoline-triazole hybrids with varying carbonyl positions have shown IC₅₀ values ranging from 13.44 μM to 38.2 μM against MDA-MB-231 breast cancer cells, with positional effects contributing to the observed differences [2].

Carbonyl position effect
Cross-study comparable
Quinoline-2-carbonyl (target) vs 6-carbonyl (analog CAS 2034442-82-3)
Related hybrids: IC₅₀ 13.44–38.2 μM (MDA-MB-231, B16F10).
Positional isomerism may influence DNA intercalation and metal-chelation capacity.
Data from class-level anticancer screening; not specific to this compound.
Isosterism Quinoline Electronic effects

Azetidine Ring and Conformational Rigidity Benefits

The strained four-membered azetidine ring in 2197642-92-3 introduces conformational rigidity that limits the number of low-energy conformers accessible in solution relative to the more flexible piperidine or pyrrolidine analogs commonly used in quinoline-triazole hybrids [1]. This rigidity is associated with reduced entropic penalty upon target binding and improved selectivity. Multiple FDA-approved drugs (baricitinib, cobimetinib, sarolaner) leverage azetidine scaffolds specifically to enhance metabolic stability and receptor selectivity [2]. The computed TPSA of 63.9 Ų and XLogP3 of 1.4 for the target compound suggest favorable drug-like properties consistent with the azetidine class [3].

Azetidine rigidity benefit
Class-level inference
TPSA 63.9 Ų, XLogP3 1.4; azetidine scaffold linked to 2–5× longer microsomal t₁/₂ vs piperidine in matched pairs.
Documented in FDA-approved azetidine drugs (e.g., baricitinib).
May support pharmacokinetic screening; comparative data for this compound not available.
Class-level evidence only.
Conformational rigidity Metabolic stability Azetidine

Quinoline-Triazole Scaffold: Anticancer and Antimalarial Activity

Although direct biological data for 2197642-92-3 are absent from the public domain, the quinoline-1,2,3-triazole hybrid scaffold has been validated in multiple phenotypic screens. Gangireddy Venkata et al. reported anticancer IC₅₀ values of 13.44–38.2 μM against MDA-MB-231 (breast cancer) and B16F10 (melanoma) cell lines for a related series of quinoline-triazole hybrids, with selectivity over HEK normal cells [1]. In an antimalarial context, Singh et al. demonstrated that quinoline-triazole hybrids inhibit falcipain-2, a key Plasmodium falciparum cysteine protease, with IC₅₀ values of 16.16 μM and 25.64 μM for compounds T4 and T7, respectively, and EC₅₀ values of 21.89 μM and 49.88 μM in parasite growth arrest assays [2]. These phenotypic data establish the biological relevance of the quinoline-triazole scaffold class and justify screening 2197642-92-3 in similar assays.

Scaffold class activity
Cross-study comparable
Quinoline-triazole hybrids: anticancer IC₅₀ 13.44–38.2 μM; antimalarial FP2 IC₅₀ 16.16–25.64 μM.
No direct activity data for the target compound.
Supports inclusion in phenotypic screening cascades; class-validated biological rationale.
Activity must be verified experimentally.
Anticancer activity Antimalarial Phenotypic screening

2197642-92-3 Application Scenarios


Kinase/Protease Inhibitor Library Synthesis

Given the quinoline core's known kinase inhibition profile and the triazole's amide bioisostere functionality, 2197642-92-3 is a suitable starting point for constructing focused libraries targeting kinases or cysteine proteases such as falcipain-2 [1]. The azetidine ring provides conformational constraint that can pre-organize the molecule for target binding, a strategy validated in FDA-approved azetidine-containing kinase inhibitors like baricitinib [2]. Procurement for medicinal chemistry library synthesis is supported by the molecule's favorable drug-like computed properties (MW 293.32, XLogP3 1.4, TPSA 63.9 Ų, 0 HBD) [3].

Comparative Selectivity Profiling vs. Analogs

2197642-92-3 is uniquely positioned as a comparator compound in selectivity panels alongside its 4-methylquinoline analog (CAS 2034442-82-3) and 2H-triazole regioisomer (CAS 2192744-85-5) [1]. Systematic head-to-head screening of these three analogs in the same assay panel can deconvolute the contributions of quinoline methylation, triazole regioisomerism, and methylene spacer effects to target binding and selectivity. Such comparative data are essential for rational SAR development and are frequently required for patent support [2].

Anticancer and Antimalarial Phenotypic Screening

The quinoline-triazole hybrid class has demonstrated reproducible activity in anticancer (MDA-MB-231, B16F10) and antimalarial (P. falciparum blood-stage) phenotypic assays with IC₅₀ values in the low-micromolar range [1]. 2197642-92-3, as a structurally distinct member of this class, merits inclusion in analogous phenotypic screening cascades to determine whether the specific combination of 2-carbonyl attachment, methylene-linked 1H-triazole, and azetidine rigidity yields improved potency or selectivity relative to existing class members [2]. Hit validation should include selectivity counter-screens against HEK-293 or other normal cell lines to assess therapeutic window.

Metabolic Stability Assay Comparison

2197642-92-3 presents a testable hypothesis: the absence of a quinoline 4-methyl group and the presence of a methylene spacer may confer superior metabolic stability relative to the direct-linked 4-methyl analog CAS 2034442-82-3 [1]. A side-by-side microsomal stability assay (human or rat liver microsomes) comparing these two compounds could directly quantify the metabolic stability advantage and guide selection of the more suitable scaffold for in vivo pharmacokinetic studies. This type of comparative experiment is a recommended first step for any lab procuring both compounds [2].

Application
Selection Property
Validation Focus
Kinase/protease inhibitor library synthesis
Drug-like computed properties (MW, TPSA, XLogP3) and azetidine conformational constraint
Target engagement in kinase or cysteine protease assays; synthetic tractability for focused libraries
Comparative selectivity profiling
Structural uniqueness vs 4-methyl and 2H-triazole analogs
Deconvolution of methyl, spacer, and regioisomer contributions to target selectivity
Anticancer/antimalarial phenotypic screening
Quinoline-triazole hybrid class activity precedent
Phenotypic response in MDA-MB-231, B16F10, or P. falciparum models; selectivity counter-screens
Metabolic stability assay comparison
Absence of quinoline 4-methyl group and methylene spacer architecture
Microsomal stability ranking against 4-methyl analog; identification of more stable scaffold for in vivo studies
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